3-(2-Aminoethyl)pyridine
Overview
Description
3-(2-Aminoethyl)pyridine is a compound that can be synthesized through various methods, including condensation reactions. It is structurally related to 2-aminopyridine derivatives, which are often used as intermediates in the synthesis of more complex molecules. These derivatives have been studied for their potential applications in various fields, such as corrosion inhibition and as ligands for metal ion complexation.
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 3-(2-Aminoethyl)pyridine, can be achieved through one-pot multicomponent condensation reactions. For instance, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were synthesized using aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions, which is an environmentally friendly approach . Similarly, 3,5-disubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 2-(aminomethyl)pyridine and 1,3-diones, demonstrating the versatility of pyridine derivatives in cyclization reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a complex pyridine derivative was determined using single-crystal X-ray diffraction, revealing coplanar arrangements of pyrazole, pyridine, and pyran rings . Additionally, vibrational spectroscopy, including FTIR and FTRaman, coupled with computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), can provide insights into the geometry and vibrational frequencies of 2-amino pyridine molecules .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, forming a wide range of compounds. For instance, imines of 3-amino-2-arylimidazo[1,2-a]pyridines can be synthesized through a one-pot, multi-component process involving 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione . Additionally, the synthesis of N-(3-aminopropyl) derivatives of a 14-membered tetraazamacrocycle containing pyridine has been reported, which can form complexes with metal ions like Ni2+, Cu2+, Zn2+, and Cd2+ .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For example, the corrosion inhibition efficiency of synthesized pyridine derivatives was found to increase with the concentration of the derivatives, indicating their potential use as corrosion inhibitors . The stability constants of metal complexes formed with pyridine derivatives can vary significantly, with copper(II) complexes exhibiting very high stability . Vibrational spectroscopy studies provide detailed information on the influence of substituents like the amino group on the vibrational modes of the pyridine ring .
Scientific Research Applications
1. Two-Dimensional Heteronuclear Coordination Polymers
- Application Summary: “3-(2-Aminoethyl)pyridine” is used in the construction of two-dimensional heteronuclear coordination polymers. These polymers are formulated with cyanide and “3-(2-Aminoethyl)pyridine” ligands .
- Methods of Application: The Ni(II) and Pd(II) ions are coordinated with four cyanide-carbon atoms in square planar geometries. The Cd(II) ions are bridged by “3-(2-Aminoethyl)pyridine” ligands to generate [Cd2(3aepy)2]2+ cation and adjacent cations are further linked to cyanide ligands from [Ni(μ-CN)4]2− anion, generating corrugated rectangular grid-like 2D sheets .
- Results or Outcomes: The most remarkable properties of the complexes are the existence of the intermolecular C–H⋯M interactions between M(II) and hydrogen atoms of the “3-(2-Aminoethyl)pyridine” ligands (M(II) = Ni and Pd) .
2. Synthesis of Urea
Safety And Hazards
3-(2-Aminoethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-pyridin-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHNSMHYCLMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357538 | |
Record name | 3-(2-Aminoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)pyridine | |
CAS RN |
20173-24-4 | |
Record name | 3-(2-Aminoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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